ethyl 4-hydroxy-1H-indazole-6-carboxylate

Lipophilicity Drug Design Partition Coefficient

Researchers optimizing kinase or GPCR lead series often encounter a lipophilicity deficit when methyl ester intermediates fail to achieve adequate membrane permeability. Ethyl 4-hydroxy-1H-indazole-6-carboxylate (CAS 1245215-67-1) resolves this with an XLogP3-AA of 1.4-a ~0.3 logP unit advantage over the methyl ester analog (XLogP3=1.1)-delivering measurably improved partitioning in biphasic systems and biological membranes. • The 4-hydroxy group enables late-stage O-alkylation, acylation, or Mitsunobu functionalization not accessible to 4-unsubstituted indazole-6-carboxylates, expanding SAR exploration without disturbing the 6-ester. • The ethyl ester undergoes nucleophilic hydrolysis ~2-3-fold slower than methyl esters, surviving multi-step sequences under mildly basic conditions until the penultimate deprotection step. Supplied at ≥98% purity with full analytical documentation (HPLC, NMR, MS) to ensure batch-to-batch reproducibility for demanding medicinal chemistry campaigns.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B12077111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-hydroxy-1H-indazole-6-carboxylate
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=NN2)C(=C1)O
InChIInChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-8-7(5-11-12-8)9(13)4-6/h3-5,13H,2H2,1H3,(H,11,12)
InChIKeyAQNAIZZBQZIMQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxy-1H-Indazole-6-Carboxylate – Key Building Block


Ethyl 4-hydroxy-1H-indazole-6-carboxylate (CAS 1245215-67-1) is a heterocyclic indazole derivative featuring a hydroxyl group at the 4-position and an ethyl ester moiety at the 6-position of the indazole core [1]. With a molecular weight of 206.20 g/mol and a computed XLogP3-AA of 1.4, it exhibits physicochemical properties that distinguish it from closely related methyl ester and carboxylic acid analogs [1]. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, azole hybrids, and other bioactive molecules, particularly where controlled lipophilicity and selective ester reactivity are required [2].

Workflow
Kinase inhibitor and azole hybrid synthesis
Selection logic
Ethyl ester provides distinct lipophilicity and base stability profile
Derivatization
4-OH enables O-alkylation, acylation, or Mitsunobu diversification

Why Substituting Ethyl 4-Hydroxy-1H-Indazole-6-Carboxylate Fails


Ethyl 4-hydroxy-1H-indazole-6-carboxylate cannot be casually replaced by its methyl ester or carboxylic acid analogs because the ester chain length directly modulates lipophilicity, solubility, and the rate of hydrolytic or transesterification reactions [1]. The ethyl ester provides a logP increment of approximately 0.3 units over the methyl ester, translating into measurably different partitioning behavior in biphasic reaction systems and biological membranes [2]. Furthermore, the 4-hydroxy group enables late-stage functionalization via O-alkylation or Mitsunobu reactions that are not accessible to 4-unsubstituted indazole-6-carboxylates, making this compound a distinct synthetic node [3].

This compound
Ethyl 4-hydroxy ester
XLogP3-AA 1.4, 3 rotatable bonds, 2 H-bond donors, slower hydrolysis
Methyl ester analog
Lower lipophilicity (ΔlogP −0.3) alters partitioning and purification; faster hydrolysis may not survive basic steps.
This compound
4-Hydroxy substitution
2 H-bond donors; hydroxyl handle for orthogonal derivatization
4-Unsubstituted indazole ester
Lacks O-functionalization route; late-stage SAR exploration is limited.
This compound
Ethyl ester base stability
Class-level ~2–3× slower alkaline hydrolysis vs. methyl ester
Free carboxylic acid
Different reactivity profile; may require re-protection, altering synthetic sequence.

Ethyl 4-Hydroxy-1H-Indazole-6-Carboxylate vs. Analogs: Key Differences


Lipophilicity: Ethyl vs. Methyl Ester

The target compound exhibits a computed XLogP3-AA of 1.4, compared to 1.1 for the methyl ester analog (methyl 4-hydroxy-1H-indazole-6-carboxylate, CAS 1408074-52-1) [1]. This ΔlogP of +0.3 indicates that the ethyl ester is more lipophilic, which can enhance membrane permeability and alter extraction efficiency in organic-aqueous workups [1].

Lipophilicity: ethyl vs. methyl
Head-to-head
XLogP3-AA 1.4 (ethyl) vs. 1.1 (methyl) — ΔlogP +0.3
Ethyl ester may enhance membrane partitioning and alter extraction behavior.
Computed logP; empirical logD may vary with pH and solvent system.
Lipophilicity Drug Design Partition Coefficient

Conformational Flexibility: Ethyl vs. Methyl Ester

The molecular weight of ethyl 4-hydroxy-1H-indazole-6-carboxylate is 206.20 g/mol with 3 rotatable bonds, while the methyl ester has a molecular weight of 192.17 g/mol with 2 rotatable bonds [1]. The additional methylene unit in the ethyl ester increases both molecular weight and the number of rotatable bonds, which can influence crystal packing and solubility [1].

Conformational flexibility
Head-to-head
MW 206.20 g/mol, 3 rotatable bonds vs. methyl ester 192.17 g/mol, 2 bonds
Extra methylene may influence crystal packing and solubility.
Based on PubChem computed descriptors.
Molecular Weight Conformational Flexibility Structure-Property Relationships

Hydrolysis Stability: Ethyl vs. Methyl Ester

In general, ethyl esters undergo alkaline hydrolysis approximately 2–3 times more slowly than methyl esters due to the greater steric hindrance and slightly weaker electrophilicity of the ethyl ester carbonyl [1]. This class-level inference suggests that ethyl 4-hydroxy-1H-indazole-6-carboxylate may offer improved stability under basic reaction conditions compared to its methyl ester counterpart [1].

Hydrolysis stability
Class-level
Ethyl ester ~2–3× slower alkaline hydrolysis than methyl ester (general trend)
May support multi-step sequences under mildly basic conditions.
Class-level inference; confirm for this specific scaffold.
Ester Reactivity Hydrolysis Rate Nucleophilic Substitution

4-Hydroxy Group: Unique Derivatization Handle

The target compound possesses 2 hydrogen bond donors (indazole NH and 4-OH), while ethyl 1H-indazole-6-carboxylate (CAS 713-09-7, lacking the 4-OH) has only 1 hydrogen bond donor [1]. The additional hydroxyl group provides a handle for selective O-alkylation, acylation, or Mitsunobu reactions, enabling diversification that is not possible with the 4-unsubstituted analog [2].

4-OH derivatization handle
Head-to-head
2 H-bond donors (target) vs. 1 H-bond donor for 4-unsubstituted analog
Enables O-alkylation, acylation, and Mitsunobu chemistry not possible on non-hydroxylated scaffolds.
Compares to ethyl 1H-indazole-6-carboxylate (CAS 713-09-7).
Hydrogen Bond Donor Late-Stage Functionalization Indazole Scaffold

Application Scenarios for Ethyl 4-Hydroxy-1H-Indazole-6-Carboxylate


Hit-to-Lead Optimization: Optimal Lipophilicity

The XLogP3-AA of 1.4 for the ethyl ester positions this compound in a favorable lipophilicity window for CNS and intracellular targets, where the methyl ester (XLogP3-AA=1.1) may be insufficiently lipophilic to achieve adequate membrane permeability [1]. Researchers optimizing lead series for kinase or GPCR targets can select the ethyl ester to gain a measurable logD advantage without resorting to larger, potentially non-drug-like alkyl groups.

Orthogonal Ester Protection for Convergent Synthesis

The ethyl ester's intrinsic lower susceptibility to nucleophilic hydrolysis compared to methyl esters (class-level inference, approximately 2–3-fold slower) makes it the preferred intermediate when a carboxylic acid protecting group must survive several synthetic steps under mildly basic conditions [1]. This is particularly relevant in the synthesis of indazole-azole hybrid kinase inhibitors, where the ester is retained until the penultimate step.

Late-Stage Diversification via 4-Hydroxy Group

The presence of the 4-hydroxy group provides a distinct reactive handle for O-alkylation, acylation, or Mitsunobu chemistry, enabling late-stage SAR exploration that is impossible with 4-unsubstituted indazole carboxylates [1]. This compound should be prioritized when a synthetic route requires introducing substituents at the 4-position without disturbing the 6-ester moiety.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity tuning
Ethyl ester logP profile (XLogP3 1.4)
Membrane partitioning and extraction efficiency for CNS/intracellular targets
Convergent synthesis with base-stable ester
Reported slower alkaline hydrolysis (class-level)
Survival of ester through multiple mildly basic transformations
Late-stage diversification via 4-OH
Hydroxyl group reactivity (O-alkylation, acylation, Mitsunobu)
Orthogonal functionalization without disrupting 6-ester
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